4H-Pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a prominent heterocyclic scaffold in organic chemistry and medicinal chemistry. [] This scaffold is a purine bioisostere where a carbon atom replaces the nitrogen atom at position 7 of the purine ring system. [] This structural modification significantly influences the electronic distribution within the heterocycle, thereby impacting its chemical reactivity and biological properties. []
The significance of 4H-Pyrrolo[2,3-d]pyrimidine in scientific research stems from its presence in various natural products and its remarkable versatility as a building block for synthesizing biologically active molecules. [] Notably, this scaffold serves as a fundamental unit in several naturally occurring nucleosides, including toyocamycin and tubercidin, recognized for their antibiotic and antiviral properties. [] Moreover, the 4H-Pyrrolo[2,3-d]pyrimidine core has been extensively exploited in drug discovery programs, yielding numerous synthetic derivatives with a broad spectrum of biological activities. []
4H-Pyrrolo[2,3-d]pyrimidine is a bicyclic compound that features a pyrrole and pyrimidine structure. This compound has garnered significant attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancers and viral infections. Its unique structural properties allow for diverse chemical modifications, enhancing its biological activity and selectivity.
The compound can be synthesized through various methods, including copper-catalyzed reactions, microwave-assisted techniques, and traditional organic synthesis routes. These methods have been extensively reviewed in recent literature, highlighting their efficiency and versatility in producing pyrrolo[2,3-d]pyrimidine derivatives .
4H-Pyrrolo[2,3-d]pyrimidine belongs to the class of heterocyclic compounds. It is categorized as a nitrogen-containing bicyclic compound, which is relevant in the context of drug discovery due to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidine can be achieved through several established methods:
Recent advancements include optimizing reaction conditions such as temperature, solvent choice, and catalyst loading to enhance yield and selectivity. For instance, a study demonstrated that using 6-methylpicolinic acid as a co-catalyst with copper(I) enhances the efficiency of the synthesis .
The molecular structure of 4H-Pyrrolo[2,3-d]pyrimidine consists of a fused bicyclic system featuring a five-membered pyrrole ring and a six-membered pyrimidine ring. The compound's structure can be represented as follows:
Key structural data include bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets. For example, bond lengths between nitrogen atoms and adjacent carbon atoms significantly influence the compound's ability to form hydrogen bonds in biological systems .
4H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions that are crucial for its functionalization:
For instance, studies have shown that modifying the nitrogen positions can lead to enhanced biological activities against specific targets such as kinases involved in cancer progression .
The mechanism by which 4H-Pyrrolo[2,3-d]pyrimidine exerts its biological effects often involves modulation of enzyme activity or interaction with cellular receptors. For example:
Quantitative structure-activity relationship (QSAR) studies provide insights into how structural modifications influence biological activity, guiding further development of more potent analogs .
4H-Pyrrolo[2,3-d]pyrimidine is characterized by:
The compound exhibits notable stability under standard laboratory conditions but can undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile makes it suitable for further derivatization .
4H-Pyrrolo[2,3-d]pyrimidine derivatives have found applications in several areas:
The pyrrolo[2,3-d]pyrimidine scaffold emerged as a significant pharmacophore following the discovery of natural nucleoside antibiotics tubercidin and sangivamycin in the mid-20th century, which featured this core structure [5] [8]. Early synthetic efforts in the 1970s focused on monocyclic pyrimidine substrates, but methodologies expanded dramatically with the development of cyclization strategies using aminopyrimidines and α-haloaldehydes [8]. The scaffold gained prominence when the FDA approved ruxolitinib (2011), a JAK1/2 inhibitor for myeloproliferative neoplasms, validating its kinase-targeting potential [5]. Subsequent approvals of tofacitinib (JAK, 2012), baricitinib (JAK, 2018), and ribociclib (CDK4/6, 2017) cemented pyrrolo[2,3-d]pyrimidine as a privileged structure in oncology [5] [6]. Recent clinical candidates like AZD5363 (Akt inhibitor, Phase II) and TAK-285 (HER2/EGFR inhibitor, Phase I) further demonstrate its therapeutic versatility [8].
Table 1: Key Milestones in Pyrrolo[2,3-d]Pyrimidine Drug Development
Year | Compound | Therapeutic Target | Development Stage | |
---|---|---|---|---|
1960s | Sangivamycin | Natural antibiotic | Phase I (discontinued) | |
2011 | Ruxolitinib | JAK1/JAK2 | FDA Approved | |
2017 | Ribociclib | CDK4/6 | FDA Approved | |
2020s | AZD5363 | Akt | Phase II | |
2023 | Compound 5k (study) | Multi-kinase (EGFR, VEGFR2) | Preclinical | [2] |
The pyrrolo[2,3-d]pyrimidine core serves as a bioisostere of purine nucleobases, enabling mimicry of ATP’s adenine moiety in kinase binding pockets [1] [5]. Critical hydrogen-bonding interactions occur between:
This mimicry facilitates ATP-competitive inhibition with high binding affinity. For example, in RET kinase inhibitors, methylation of N1 disrupts hydrogen bonding, causing >10-fold loss in activity – underscoring the necessity of these interactions [1]. Modifications at the 4-position (e.g., anilino groups) and 6-position (e.g., iodine, aryl groups) enable optimization of selectivity and potency by accessing distinct sub-pockets [1] [9]. Thieno[2,3-d]pyrimidine, a sulfur bioisostere, exhibits reduced potency due to altered electronic properties, highlighting the scaffold’s sensitivity to electronic perturbations [1].
Table 2: Key Binding Interactions of Pyrrolo[2,3-d]Pyrimidines in Kinases
Scaffold Position | Target Kinase Region | Functional Role |
---|---|---|
N1 and C2-NH | Hinge region (Val/Leu) | Hydrogen bonding (ATP competition) |
C4 substituents | Solvent front | Modulates solubility and cell permeability |
C6 substituents | Hydrophobic back pocket | Enhances affinity and isoform selectivity |
C7 modifications | Gatekeeper area | Influences resistance profiles (e.g., RET V804M) |
Pyrrolo[2,3-d]pyrimidine’s structural plasticity allows derivatization at four positions (N1, C2, C4, C6), enabling the rational design of inhibitors against multiple kinases [4] [5]. This adaptability is crucial for overcoming tumor resistance driven by kinase mutations. For instance:
The scaffold’s rigid planar structure permits deep penetration into the ATP-binding cleft of diverse kinases, while halogenated derivatives (e.g., chloro, fluoro at benzylidene positions) enhance potency through hydrophobic interactions and improved pharmacokinetics [2] [7]. In cellular assays, these compounds induce mitochondrial apoptosis via Bax upregulation and Bcl-2 suppression, independent of p53 – a mechanism vital for targeting p53-mutant cancers [6] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: